1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one
Description
1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one is a bicyclic compound featuring a pyrrol-2-one core substituted with a cyclohexyl group at the nitrogen atom. The pyrrol-2-one scaffold is a five-membered lactam ring, which confers both rigidity and polarity to the molecule. This compound is structurally related to other 1,5-dihydro-2H-pyrrol-2-one derivatives but distinguished by its cyclohexyl moiety, which may modulate reactivity, stability, and biological activity .
For example, similar compounds are explored as enzyme inhibitors, antimicrobial agents, and intermediates in complex molecule synthesis .
Properties
CAS No. |
64330-45-6 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-cyclohexyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H15NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8H2 |
InChI Key |
QHWDGMIQURGMCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC=CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through several methods. One common approach involves the cyclization of 3-cyanoketones under base-assisted conditions . Another method includes the condensation of α,β-diketones with acetamides . These reactions typically require specific catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of 1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one often involves scalable synthetic routes that minimize reaction steps and use readily available precursors . The process may include the use of triflic acid for N-deprotection and other optimized conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one involves specific molecular interactions and pathways:
Molecular Targets: It can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The uniqueness of 1-cyclohexyl-1,5-dihydro-2H-pyrrol-2-one lies in its substitution pattern. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Lipophilicity : The cyclohexyl group in 1-cyclohexyl-1,5-dihydro-2H-pyrrol-2-one increases logP compared to methyl- or phenyl-substituted analogs, suggesting better membrane permeability .
- Thermal Stability : Cyclohexyl-substituted lactams generally exhibit higher melting points (e.g., 221–223°C for compound 38 in ) compared to smaller alkyl substituents .
- Solubility : Polar substituents (e.g., hydroxyl or acetyl groups) in analogs like 4-acetyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one enhance aqueous solubility, whereas cyclohexyl derivatives are more suited to organic solvents .
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